molecular formula C17H15BrClIN2O2S B5105465 N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine;hydrobromide

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5105465
M. Wt: 553.6 g/mol
InChI Key: QJFJMRZUWKESBK-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a thiazole ring, substituted phenyl groups, and a hydrobromide salt. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClIN2O2S.BrH/c1-22-15-8-13(16(23-2)7-12(15)18)20-17-21-14(9-24-17)10-3-5-11(19)6-4-10;/h3-9H,1-2H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFJMRZUWKESBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC2=NC(=CS2)C3=CC=C(C=C3)I)OC)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Coupling Reactions: The iodophenyl group can be introduced through a Suzuki or Stille coupling reaction.

Industrial Production Methods

Industrial production would likely involve optimizing these reactions for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: Halogen atoms like chlorine and iodine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products

The major products would depend on the specific reactions but could include various substituted thiazoles, phenols, and amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used to study biological pathways and interactions.

    Drug Development: Potential lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The thiazole ring and substituted phenyl groups could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
  • N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-bromophenyl)-1,3-thiazol-2-amine

Uniqueness

The presence of the iodine atom in N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine may confer unique properties, such as increased molecular weight and potential for specific interactions with biological targets.

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